TPEN

Overview

Description

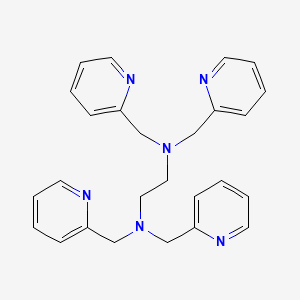

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.

Mechanism of Action

Target of Action

TPEN, also known as N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine or TPEDA, is an intracellular membrane-permeable ion chelator . It has a high affinity for many transition metals, particularly zinc . Therefore, its primary targets are intracellular zinc ions .

Mode of Action

This compound interacts with its targets by chelating zinc ions, effectively reducing the concentration of zinc within the cell . This interaction results in significant changes in cellular processes that are dependent on zinc .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce apoptosis in various cell types, including acute lymphoblastic leukemia cells . This process involves oxidative stress and the activation of caspase-3 and apoptosis-inducing factor (AIF) pathways . Additionally, this compound has been found to attenuate amyloid-β25–35-induced neuronal damage, which is associated with recovery of intracellular Zn2+ and modulation of abnormal Ca2±related signaling pathways .

Pharmacokinetics

Due to its membrane-permeable nature, it is likely that this compound can readily enter cells and interact with intracellular zinc ions .

Result of Action

The chelation of zinc by this compound can lead to various cellular effects. For instance, it has been shown to selectively induce cell death in colon cancer cells and acute lymphoblastic leukemia cells . This is often associated with increased levels of reactive oxygen species (ROS) and can be inhibited by antioxidants . Furthermore, this compound can attenuate amyloid-β25–35-induced neuronal damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metal ions in the cellular environment could potentially affect the selectivity and efficiency of this compound’s chelation activity . Moreover, the level of oxidative stress in the cellular environment could influence the cytotoxic effects of this compound .

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine plays a significant role in biochemical reactions, particularly those involving heavy metals. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine inhibits nitric oxide signalling and Zn2+ signaling . It also interacts with the enzyme nitric oxide synthase (iNOS), inhibiting its mRNA expression .

Cellular Effects

N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For example, in human acute promyelocytic NB4 cells, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine elicits a pro-apoptotic effect by inhibiting nitric oxide signalling and Zn2+ signaling . It also decreases the intracellular level of zinc, inducing apoptosis .

Molecular Mechanism

At the molecular level, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine exerts its effects through various mechanisms. It binds to heavy metals, thereby chelating them and preventing them from participating in biochemical reactions. This binding interaction can lead to enzyme inhibition or activation and changes in gene expression. For instance, it induces damage on DNA structure by activating ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related) signaling in human colon cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine can change over time. It has been observed that N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine reduces cell viability in a dose- and time-dependent manner .

Biological Activity

TPEN, or Tetrakis(2-pyridylmethyl)ethylenediamine, is a synthetic compound widely recognized for its ability to chelate zinc ions. This property has garnered attention in various biological contexts, particularly concerning its role in inducing apoptosis and modulating immune responses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound triggers apoptosis in Jurkat cells and acute lymphoblastic leukemia (ALL) cells through a concentration- and time-dependent mechanism. The activation of caspase-3 and nuclear translocation of apoptosis-inducing factor (AIF) were critical events in this process. Specifically, treatment with 3 µM this compound resulted in significant morphological changes indicative of apoptosis, including increased nuclear staining with acridine orange and ethidium bromide .

Zinc Depletion Effects

The primary mechanism by which this compound exerts its biological effects is through zinc depletion. In human acute promyelocytic leukemia (NB4) cells, this compound treatment led to a significant reduction in intracellular zinc levels, which was associated with the activation of apoptotic pathways. The study highlighted that both exogenous zinc supplementation and nitric oxide donors could reverse this compound's inhibitory effects on cell viability, suggesting a complex interplay between zinc signaling and apoptosis .

Immune Modulation

In addition to its apoptotic effects, this compound has been found to modulate immune responses. Research indicates that this compound can enhance phagocytic activity and the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytes when exposed to bacterial pathogens like Escherichia coli and Staphylococcus aureus. This suggests that this compound may enhance the innate immune response through its action as a zinc chelator .

Cancer Research

Several studies have focused on the application of this compound in cancer therapy. For example, one investigation evaluated the effects of this compound on leukemia cells, demonstrating that it could effectively induce apoptosis at concentrations as low as 5 µM after 24 hours of exposure. The findings indicate that this compound might serve as a potential therapeutic agent for treating certain hematological malignancies by targeting zinc-dependent survival pathways .

Antimicrobial Properties

This compound's antimicrobial properties have also been explored. It has been reported to exhibit broad-spectrum antimicrobial activity by inhibiting metallo-beta-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. In vivo studies showed that this compound could prevent mortality in mouse models infected with Aspergillus, highlighting its potential utility in treating infections caused by resistant pathogens .

Data Table: Summary of Biological Activities of this compound

Properties

IUPAC Name |

N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRXLMUYFMERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168583 | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16858-02-9 | |

| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.